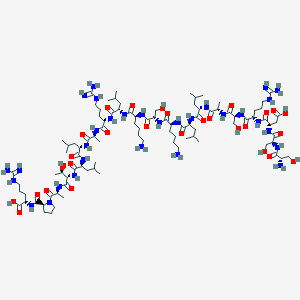
Isobaimuxinol
Descripción general
Descripción
Isobaimuxinol is a sesquiterpenoid compound with the molecular formula C15H26O2. It was first isolated from the volatile oil of Aquilaria sinensis (Lour), Gilg. (Thymeleaceae). This compound is known for its unique structure and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobaimuxinol can be synthesized through various organic reactions. One common method involves the isolation from the volatile oil of Aquilaria sinensis. The process includes extraction, purification, and structural elucidation using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Aquilaria sinensis. The plant material is subjected to steam distillation to obtain the essential oil, followed by chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Isobaimuxinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Isobaimuxinol has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of sesquiterpenoids and their derivatives.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs.
Industry: this compound is used in the fragrance industry due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of isobaimuxinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of specific enzymes and receptors, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
- Benzylacetone
- p-Methoxybenzylacetone
- Anisic acid
- Beta-agarofuran
Comparison: Isobaimuxinol is unique due to its specific structure and biological activities.
Propiedades
IUPAC Name |
[(1S,2S,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLZTLDYFAHJHH-DHMWGJHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(CCCC(C3(C2)O1)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]([C@@]13C[C@@H](CC2)C(O3)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909295 | |
| Record name | (2,2,5a-Trimethyloctahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105013-72-7 | |
| Record name | Baimuxinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105013727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2,5a-Trimethyloctahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)









![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)
